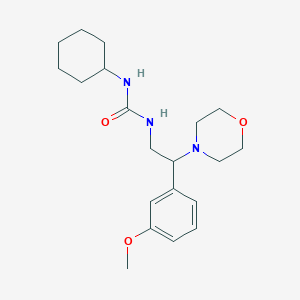

1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea

Description

1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea backbone and a substituted ethyl chain on the other nitrogen. This ethyl chain features a morpholine ring and a 3-methoxyphenyl group. The morpholinoethyl moiety may enhance solubility or bioavailability, while the 3-methoxyphenyl group could influence receptor-binding properties compared to other aryl substituents .

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXBQKSWKDLTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-methoxyphenyl isocyanate: This can be achieved by reacting 3-methoxyaniline with phosgene or a phosgene substitute under controlled conditions.

Formation of the urea derivative: The 3-methoxyphenyl isocyanate is then reacted with cyclohexylamine to form 1-cyclohexyl-3-(3-methoxyphenyl)urea.

Introduction of the morpholinoethyl group: The final step involves the reaction of the urea derivative with 2-chloroethylmorpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

Reduction: Formation of cyclohexylamine and morpholinoethylamine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclohexyl-3-(2-morpholinoethyl)urea

- Molecular Formula : C₁₃H₂₄N₄O₂

- Molecular Weight : 280.36 g/mol

- Key Substituents: Cyclohexyl, morpholinoethyl.

- Biological Activity : Used as a precursor in carbohydrate chemistry for polysaccharide modification, particularly in carboxyl reduction reactions with carbodiimide derivatives like CMC .

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

- Molecular Formula : C₁₅H₂₁FN₂O

- Molecular Weight : 264.34 g/mol

- Key Substituents : Cyclohexyl, 4-fluorophenethyl.

- Biological Activity: Not explicitly reported in the evidence, but fluorophenyl groups are common in pharmaceuticals for enhanced metabolic stability .

UR-12 (N-Fenchyl-1-(2-morpholinoethyl)-7-methoxyindole-3-carboxamide)

- Key Substituents: 7-Methoxyindole, morpholinoethyl, fenchyl.

- Biological Activity: Classified as a synthetic cannabinoid analog with psychoactive properties; regulated under controlled substance laws .

- Structural Difference : Carboxamide backbone instead of urea; indole ring replaces the cyclohexyl group.

Comparison with Functionally Related Compounds

1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

- Molecular Formula : C₂₁H₃₃N₃O₄S

- Molecular Weight : 423.57 g/mol

- Function : Carbodiimide reagent used for carboxyl group activation in polysaccharide modification (e.g., converting glucuronic acid to glucose) .

- Key Difference : Carbodiimide functional group instead of urea; used as a chemical tool rather than a therapeutic agent.

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

- Molecular Formula : C₅H₉Cl₂N₃O₂

- Molecular Weight : 214.05 g/mol

- Biological Activity : Anticancer agent with delayed hematopoietic toxicity; targets DNA alkylation .

- Key Difference : Nitrosourea backbone with chloroethyl groups; distinct mechanism of action compared to aryl-substituted ureas.

Key Research Findings

- Structural Impact on Function: The morpholinoethyl group is recurrent in both therapeutic and chemical reagent contexts, suggesting its role in enhancing solubility or stability .

- Toxicity Profiles: Compounds like BCNU exhibit severe hematopoietic toxicity, while urea derivatives (e.g., UR-12) may carry psychoactive risks due to structural mimicry of endogenous molecules .

Biological Activity

1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea, identified by its CAS number 941896-31-7, is a synthetic compound notable for its unique structural features, which include a cyclohexyl group, a methoxyphenyl moiety, and a morpholinoethyl side chain. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. The presence of the morpholinoethyl group enhances the solubility and bioavailability of the compound, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to either the active site or allosteric sites, thereby modulating biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer activities.

Anticancer Activity

This compound has been explored for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It is hypothesized that it may inhibit pro-inflammatory cytokines and modulate immune responses, although detailed studies are required to elucidate these effects fully .

Case Studies

Several studies have highlighted the biological effects of related compounds, providing insights into the potential efficacy of this compound:

- Study on Enzyme Inhibition : A study demonstrated that structurally similar urea derivatives showed significant inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This suggests a potential therapeutic application for this compound in cancer treatment .

- Toxicology Assessment : Toxicological evaluations indicated that compounds with similar structures can exhibit varying degrees of toxicity depending on their chemical modifications. Understanding these profiles is crucial for assessing the safety and efficacy of new derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other urea derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3-(3-methoxyphenyl)urea | Lacks morpholinoethyl group | Moderate anticancer activity |

| 1-Cyclohexyl-3-(4-methoxyphenyl)urea | Similar structure, different substitution | Potential anti-inflammatory effects |

| 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-piperazinyl)urea | Contains piperazine instead of morpholine | Varying enzyme inhibition profile |

This table highlights how structural variations can influence biological activity, emphasizing the importance of the morpholinoethyl group in enhancing solubility and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.